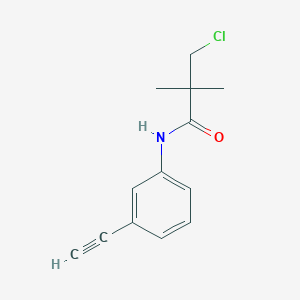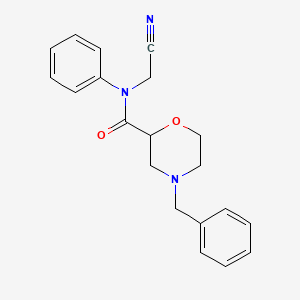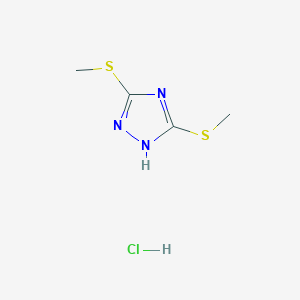
3-chloro-N-(3-ethynylphenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-chloro-N-(3-ethynylphenyl)-2,2-dimethylpropanamide is a synthetic organic molecule that may be related to various research areas, including medicinal chemistry and agricultural chemistry. While the provided papers do not directly discuss this exact compound, they do explore similar compounds with chloro, amide, and dimethylpropanamide functionalities, which can provide insights into the potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including saponification, hydrazinolysis, and reactions with amines or amino acid esters. For instance, a series of compounds based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized using methods such as DCC and azide coupling . Another example is the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil, which undergoes cyclization and hydrolysis . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be analyzed using various spectroscopic techniques. For example, N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and its derivatives were studied using ab initio and DFT methods to determine structural and vibrational characteristics . These techniques could be applied to determine the molecular structure and stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds involves interactions with nucleophiles and the formation of complexes with metals. For instance, methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates were obtained by reacting trichloroacetimidate or acetate with C-active nucleophiles . Additionally, metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and characterized . These findings suggest that this compound could also form complexes with metals and react with various nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures can be inferred from experimental and computational studies. For example, the determination of 3-chloro-N-hydroxy-2,2-dimethylpropanamide by spectrophotometry indicates that such compounds can form stable complexes and obey the Lambert-Beer law within a certain concentration range . The properties of this compound, such as solubility, stability, and reactivity, could be studied using similar analytical methods.
Scientific Research Applications
1. Structural Analysis and Molecular Networks
A study by Yalcin et al. (2012) on a similar compound, 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, focuses on the molecular structure, emphasizing how substituents arrange around the benzene ring. In their crystal study, they highlight the formation of a three-dimensional network through hydrogen bonding, which is significant for understanding the molecular interactions and potential applications in crystallography and material science (Yalcin, Akkurt, Durgun, Türkkan, & Türkmen, 2012).
2. Complex Formation and Spectrophotometry
L. Shu (2011) investigated the complex formation of a related compound, 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, with iron(III) in the presence of surfactants. This research is relevant for spectrophotometric analysis and could have implications in chemical analysis and environmental monitoring (L. Shu, 2011).
3. Synthesis and Structural Determination
4. Coordination Chemistry and Hydrogen-Bonded Networks
Research by Leila Mokhtabad Amrei and R. Boere (2018) on a bulky secondary amide similar to 3-chloro-N-(3-ethynylphenyl)-2,2-dimethylpropanamide showed its application in forming coordination complexes with zinc. This study is significant for understanding coordination chemistry and hydrogen-bonded networks, which could have applications in catalysis and material science (Leila Mokhtabad Amrei & R. Boere, 2018).
5. Synthesis of Novel Metal Complexes
A. Aboelmagd et al. (2021) synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, showcasing the potential of such complexes as inhibitors in cancer therapy. This study is relevant for the development of novel therapeutic agents and understanding metal-ligand interactions (Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, & Ibrahim, 2021).
properties
IUPAC Name |
3-chloro-N-(3-ethynylphenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-4-10-6-5-7-11(8-10)15-12(16)13(2,3)9-14/h1,5-8H,9H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKKQQYXHLAKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=CC(=C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)
![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)
![3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)



![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride](/img/structure/B2505974.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)